2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a quinazolinone moiety, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Moiety: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides in the presence of a base.
Formation of the Isoindole-Dione Structure: The isoindole-dione structure is synthesized by cyclization reactions involving phthalic anhydride and an appropriate amine.
Coupling of the Quinazolinone and Isoindole-Dione Units: The final step involves coupling the quinazolinone and isoindole-dione units through a benzyl linkage, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone moiety, converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydroquinazoline derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the isoindole-dione structure may interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 4-oxo-3-propylquinazoline share structural similarities and exhibit similar biological activities.
Isoindole-Dione Derivatives: Compounds like phthalimide derivatives also share structural features and are used in similar applications.
Uniqueness
2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a methoxy group, a quinazolinone moiety, and an isoindole-dione structure. This unique combination enhances its potential for diverse applications in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
2-[[2-methoxy-5-(4-oxo-3-propyl-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-3-14-29-24(28-22-11-7-6-10-21(22)27(29)33)17-12-13-23(34-2)18(15-17)16-30-25(31)19-8-4-5-9-20(19)26(30)32/h4-13,15,24,28H,3,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSZDZKBRIEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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